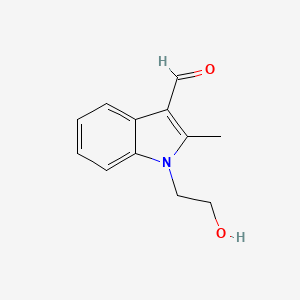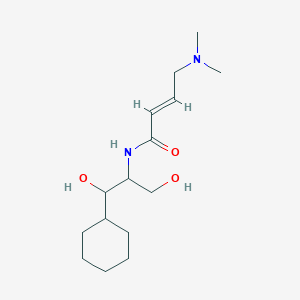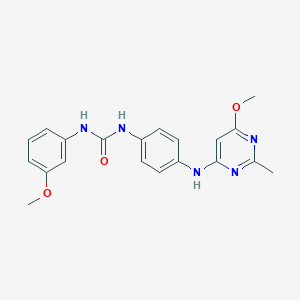
2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an isopropylphenoxy group and a methylsulfonyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isopropylphenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenating agent to form 4-isopropylphenyl halide.
Nucleophilic Substitution: The 4-isopropylphenyl halide is then subjected to nucleophilic substitution with a piperidine derivative to form the piperidinyl intermediate.
Sulfonylation: The piperidinyl intermediate undergoes sulfonylation using a sulfonyl chloride reagent to introduce the methylsulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated piperidinyl intermediate with an ethanone derivative to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)propanone
- 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)butanone
- 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)pentanone
Uniqueness
Compared to similar compounds, 2-(4-Isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an isopropylphenoxy group and a methylsulfonyl-substituted piperidine ring makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-13(2)14-4-6-15(7-5-14)22-12-17(19)18-10-8-16(9-11-18)23(3,20)21/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBLSXANXFBSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2575054.png)


![3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE](/img/structure/B2575059.png)
![8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2575061.png)
![2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2575064.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575070.png)
![4-{4-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzenesulfonamido}butanoic acid](/img/structure/B2575072.png)
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)
